Cas no 1361669-02-4 (2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene)

2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene
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- Inchi: 1S/C16H8Cl3F/c17-14-7-12(8-15(18)16(14)19)10-1-2-11-6-13(20)4-3-9(11)5-10/h1-8H
- InChI Key: UDFDVFUKHLPSFR-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1C=CC2C=C(C=CC=2C=1)F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 326
- XLogP3: 6.8
- Topological Polar Surface Area: 0
2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013029866-1g |
2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene |
1361669-02-4 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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2. Book reviews
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on 2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene
Professional Introduction to 2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene (CAS No. 1361669-02-4)
2-Fluoro-6-(3,4,5-trichlorophenyl)naphthalene, identified by the CAS number 1361669-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its naphthalene core substituted with a fluoro group and a trichlorophenyl moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene imparts distinct electronic and steric properties, which are highly relevant in the design of pharmacophores. The presence of the fluoro group at the 2-position of the naphthalene ring enhances the compound's lipophilicity and metabolic stability, while the trichlorophenyl substituent contributes to its binding affinity with biological targets. These attributes have positioned this compound as a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in utilizing fluorinated aromatic compounds as key structural elements in medicinal chemistry. The fluorine atom's ability to modulate pharmacokinetic properties, such as bioavailability and metabolic clearance, has made it an indispensable tool for medicinal chemists. Specifically, 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene has been investigated for its potential role in developing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene is its versatility in synthetic chemistry. The compound serves as a versatile building block for constructing more complex molecular architectures. Researchers have leveraged its reactive sites to develop novel heterocyclic compounds with enhanced biological activity. For instance, recent studies have demonstrated its utility in synthesizing derivatives with potential applications in oncology and anti-inflammatory therapies.
The trichlorophenyl group in 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene is particularly noteworthy for its ability to interact with biological targets through hydrophobic and electrostatic interactions. This feature has been exploited in the design of small-molecule inhibitors that exhibit high selectivity for specific enzymes and receptors. Furthermore, the compound's stability under various chemical conditions makes it an ideal candidate for multi-step synthetic routes without significant degradation.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing valuable guidance for structure-activity relationship (SAR) studies. These computational approaches have enabled researchers to optimize the compound's pharmacological profile by making informed modifications to its molecular structure.
In the realm of materials science, 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene has shown promise as a precursor for developing advanced materials with unique optical and electronic properties. Its incorporation into organic semiconductors and light-emitting diodes (LEDs) has led to improvements in device performance and efficiency. The compound's ability to undergo functionalization further enhances its utility in creating tailored materials with specific characteristics.
The synthesis of 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene involves a series of well-defined chemical transformations that highlight its synthetic accessibility. Key steps include halogenation reactions followed by cross-coupling techniques to introduce the fluoro and trichlorophenyl groups. These synthetic methodologies have been optimized to ensure high yields and purity, making the compound readily available for further applications.
As research continues to evolve, the applications of 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene are expected to expand further. Ongoing studies are exploring its potential in areas such as agrochemicals and specialty chemicals, where its unique properties could provide significant advantages over existing alternatives. The compound's adaptability and reactivity make it a cornerstone in modern chemical research.
In conclusion, 2-fluoro-6-(3,4,5-trichlorophenyl)naphthalene (CAS No. 1361669-02-4) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its distinctive structural features and chemical properties have positioned it as a key intermediate in drug discovery and material development. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific innovation.
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